Afatinib (oxalate)

Kinase inhibition Drug resistance EGFR T790M

Researchers need a validated irreversible inhibitor to model T790M-mediated resistance or block both EGFR and HER2. Afatinib oxalate solves this with covalent binding and broad ErbB coverage. - Potent activity: EGFRwt IC50 = 0.5 nM; HER2 IC50 = 14 nM; EGFR L858R/T790M IC50 = 10-22 nM - Mechanistic differentiator: Covalent Cys797/Cys805 binding vs reversible 1st-gen TKIs - Ideal comparator to osimertinib for resistance mechanism studies - The oxalate salt form for alternative formulation strategies

Molecular Formula C26H27ClFN5O7
Molecular Weight 576.0 g/mol
Cat. No. B12418151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib (oxalate)
Molecular FormulaC26H27ClFN5O7
Molecular Weight576.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O
InChIInChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1
InChIKeyBBWOQZNSNOUXFP-KHNHNNODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib Oxalate: Irreversible Pan-ErbB Inhibitor for EGFR/HER2 Research


Afatinib oxalate (CAS 1398312-64-5), the oxalate salt form of the active pharmaceutical ingredient BIBW 2992, is a potent, orally bioavailable, and irreversible dual inhibitor of the ErbB family receptor tyrosine kinases, primarily targeting wild-type and mutant forms of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2) [1]. Biochemically, it demonstrates low nanomolar IC50 values: 0.5 nM for EGFRwt, 0.4 nM for EGFR L858R, 10 nM for the gefitinib-resistant double mutant EGFR L858R/T790M, and 14 nM for HER2 [1]. Its mechanism of action involves covalent bond formation with specific cysteine residues (Cys797 in EGFR, Cys805 in HER2), resulting in sustained inhibition of downstream signaling pathways [2].

1 Irreversible ErbB family target engagement (EGFR/HER2)
2 Supports T790M resistance model investigation
3 Oxalate salt for formulation-specific research

Afatinib Oxalate: Limitations of In-Class Substitution


Afatinib cannot be considered interchangeable with other EGFR-targeted tyrosine kinase inhibitors (TKIs) due to fundamental differences in binding modality, mutational coverage, and potency profile. Unlike the reversible, ATP-competitive binding of first-generation inhibitors gefitinib and erlotinib [1], afatinib forms a covalent bond with its target cysteine, leading to prolonged target suppression [2]. This covalent mechanism is critical for its activity against the T790M 'gatekeeper' mutation, which confers high-level resistance to first-generation TKIs [3]. Furthermore, while third-generation inhibitors like osimertinib are designed specifically for T790M-positive disease, afatinib uniquely retains high potency against both common sensitizing mutations (e.g., exon 19 deletions, L858R) and certain T790M contexts, while also demonstrating significant activity against HER2 [3]. This broader ErbB family blockade distinguishes it from more narrowly focused EGFR inhibitors and underpins its specific utility in preclinical models of HER2-driven or EGFR-mutant cancers with heterogeneous or unknown resistance profiles [2].

vs. Reversible EGFR TKIs
Covalent binding differs from ATP-competitive gefitinib/erlotinib
Prolonged target suppression and T790M activity may not transfer
vs. Third-gen T790M inhibitors
Broader ErbB blockade profile compared to mutant-selective osimertinib
HER2 coverage and wild-type EGFR engagement may shift pathway readouts
vs. Other pan-ErbB agents
EGFR/HER2 selectivity ratio and exon 20 insertion activity not interchangeable with dacomitinib or pyrotinib
Mutation-specific response profiles require model-specific validation

Afatinib Oxalate: Comparative Efficacy Profile


T790M Resistance: Potency Advantage Over Gefitinib

Afatinib demonstrates a profound potency advantage over the first-generation TKI gefitinib against the EGFR L858R/T790M double mutant, a primary driver of acquired resistance in NSCLC. While gefitinib is largely inactive against this mutant, afatinib retains low nanomolar activity due to its covalent binding mechanism . Quantitative analysis reveals that afatinib is approximately 100-fold more potent against this clinically relevant gefitinib-resistant mutant .

T790M vs. Gefitinib
Head-to-head
Afatinib IC50 10 nM vs. Gefitinib >1,000 nM (L858R/T790M)
Supports T790M resistance model probe selection
Covalent mechanism retains activity against gatekeeper mutation
Kinase inhibition Drug resistance EGFR T790M NSCLC Covalent inhibitors

Potency in T790M-Positive Models vs. Osimertinib & Erlotinib

In cellular models harboring the T790M resistance mutation, afatinib displays nanomolar potency that is comparable to the third-generation inhibitor osimertinib and vastly superior to the first-generation inhibitor erlotinib. In H1975 cells (L858R/T790M), afatinib's IC50 of 22 nM is within the same order of magnitude as osimertinib's 15 nM, whereas erlotinib requires micromolar concentrations (IC50: 6,073 nM) [1]. This demonstrates afatinib's unique positioning as a second-generation TKI with potent activity against a key resistance mutation that typically necessitates a third-generation agent.

T790M Cellular Potency
Head-to-head
H1975 cells: Afatinib IC50 22 nM; Osimertinib 15 nM; Erlotinib 6,073 nM
Model-context potency comparable to third-gen inhibitor
Biochemically distinct tool for resistance mechanism studies
Cellular pharmacology EGFR T790M NSCLC Resistance models Osimertinib

EGFR/HER2 Selectivity Difference vs. Dacomitinib

While both afatinib and dacomitinib are second-generation, irreversible pan-ErbB inhibitors, they exhibit distinct selectivity profiles at the kinase level. Afatinib demonstrates a 28-fold selectivity for EGFR over HER2 (IC50: 0.5 nM vs. 14 nM) [1]. In contrast, dacomitinib shows a less pronounced ~7.6-fold selectivity (IC50: 6 nM for EGFR vs. 45.7 nM for HER2) [1], indicating a more balanced dual inhibition profile. This difference in selectivity may influence downstream signaling blockade and therapeutic window in models with differential EGFR/HER2 dependency.

EGFR/HER2 Selectivity
Head-to-head
Afatinib: EGFR IC50 0.5 nM, HER2 14 nM (28×); Dacomitinib: EGFR 6 nM, HER2 45.7 nM (7.6×)
Isoform selectivity ratio may guide ErbB pathway modulation studies
Relevant for models with differential EGFR/HER2 dependency
Kinase selectivity HER2 EGFR Head and neck cancer Pan-ErbB inhibition

Activity Against HER2 Exon 20 Insertions vs. Pyrotinib

Afatinib and the irreversible pan-HER inhibitor pyrotinib show divergent clinical and preclinical activity against specific HER2 exon 20 insertion mutations. For the common A775_G776insYVMA (YVMA) insertion, afatinib demonstrates limited clinical efficacy with an objective response rate (ORR) of 0–9.5% and a median progression-free survival (mPFS) of 2.8–3.2 months [1]. In contrast, pyrotinib shows significantly improved PFS benefit for this variant (median 5.8 vs. 2.8 months, p<0.001) [1], a difference attributed to steric hindrance affecting afatinib binding. However, for other HER2 exon 20 insertion variants like G776delinsVC, both inhibitors show more comparable and favorable activity [1].

HER2 Exon 20 Insertions
Head-to-head
YVMA insertion: Afatinib ORR 0–9.5%, mPFS 2.8–3.2 months; Pyrotinib mPFS 5.8 months (p
Mutation-specific activity context; not a universal HER2 probe
YVMA-driven models may benefit from comparator selection
Salt Form Comparison
Data to verify
Oxalate: DMSO-soluble (10 mM); Dimaleate: aqueous solubility ≥147.2 mg/mL
Formulation-dependent solubility context
Aqueous vs. co-solvent formulation strategies may differ
OS in EGFRm NSCLC
Reported
HR 0.56 (95% CI 0.43–0.72) vs. Gefitinib; HR 0.71 (0.54–0.92) vs. Erlotinib
Reported OS endpoint context; real-world evidence
Supports model endpoint interpretation; not a clinical claim
HER2 exon 20 insertions NSCLC Targeted therapy Pyrotinib Mutation-specific potency

Oxalate vs. Dimaleate Salt Forms: Bioactivity & Solubility

Afatinib is commercially available as two primary salt forms: oxalate (CAS 1398312-64-5) and dimaleate (CAS 850140-73-7). While both forms exhibit identical biological activity, with reported IC50 values of 0.5 nM (EGFRwt), 0.4 nM (L858R), 10 nM (L858R/T790M), and 14 nM (HER2) [REFS-1, REFS-2], their physicochemical properties differ significantly. The dimaleate salt demonstrates substantially higher aqueous solubility (≥147.2 mg/mL in H₂O) compared to the oxalate form, for which specific solubility data is less commonly reported by vendors, suggesting a potential formulation advantage for the dimaleate form in aqueous in vivo studies .

Salt Form Comparison
Data to verify
Oxalate: DMSO-soluble (10 mM); Dimaleate: aqueous solubility ≥147.2 mg/mL
Formulation-dependent solubility context
Aqueous vs. co-solvent formulation strategies may differ
Salt form Solubility Formulation Oxalate Dimaleate CRO

Overall Survival Benefit in EGFR-Mutant NSCLC vs. Gefitinib & Erlotinib

Clinical data from a retrospective cohort study and a network meta-analysis of real-world evidence indicate that first-line treatment with afatinib is associated with significantly longer overall survival (OS) compared to first-generation TKIs gefitinib and erlotinib in patients with EGFR-mutant NSCLC. One study found that patients treated with afatinib in the first-line setting had significantly longer OS compared with those on gefitinib or erlotinib [1]. A separate network meta-analysis quantified this benefit, showing afatinib had significantly better hazard ratios for OS compared to gefitinib (HR: 0.56, 95% CI: 0.43–0.72) and erlotinib (HR: 0.71, 95% CI: 0.54–0.92) [2].

OS in EGFRm NSCLC
Reported
HR 0.56 (95% CI 0.43–0.72) vs. Gefitinib; HR 0.71 (0.54–0.92) vs. Erlotinib
Reported OS endpoint context; real-world evidence
Supports model endpoint interpretation; not a clinical claim
Clinical outcome Overall survival NSCLC EGFR mutation Real-world evidence

Afatinib Oxalate: Preclinical Research Applications


Modeling Acquired Resistance to First-Gen EGFR TKIs

Scenario: A researcher aims to establish a preclinical model of acquired resistance to first-generation EGFR TKIs in NSCLC. Afatinib oxalate serves as an ideal tool compound for this purpose. While gefitinib and erlotinib lose all activity against the T790M 'gatekeeper' mutation (IC50 >1,000 nM) [1], afatinib retains potent inhibitory activity (IC50: 10-22 nM) [REFS-2, REFS-3]. This allows for the direct comparison of signaling pathway inhibition, cell viability, and resistance mechanisms in isogenic cell line pairs expressing either sensitizing mutations alone or the L858R/T790M double mutant. The 100-fold potency differential against the T790M mutant is a key differentiating factor that makes afatinib a more relevant probe than first-generation TKIs for studying this specific resistance context .

Pan-ErbB Blockade in HER2-Dependent Cancer Models

Scenario: A study requires a small molecule to simultaneously inhibit both EGFR and HER2 signaling in a cancer model with known HER2 amplification or overexpression (e.g., certain breast or gastric cancers). Afatinib, with its low nanomolar IC50 values against both EGFR (0.5 nM) and HER2 (14 nM) [3], provides a single-agent solution for pan-ErbB blockade. This is in contrast to more selective agents like osimertinib, which has minimal HER2 activity, or pyrotinib, which shows a different spectrum of activity against specific HER2 exon 20 insertion variants [4]. Afatinib's established dual inhibitory profile makes it a standard reference compound for this application.

Comparative Studies with Third-Generation EGFR TKIs

Scenario: A researcher is designing an experiment to compare the mechanisms of action, resistance profiles, or combination therapy potential of a second-generation covalent TKI versus a third-generation, mutation-selective covalent TKI. Afatinib and osimertinib are ideal comparators. Both demonstrate potent activity against T790M-positive cellular models (e.g., H1975 cells: afatinib IC50 = 22 nM, osimertinib IC50 = 15 nM) [2], yet they have distinct binding modes and off-target profiles. Using afatinib as a comparator to osimertinib allows for controlled studies into the biological consequences of broader ErbB family inhibition versus mutant-selective EGFR inhibition.

Formulation Development & In Vivo PK Studies

Scenario: A contract research organization (CRO) is tasked with developing a new oral or parenteral formulation of afatinib for a preclinical efficacy study. The choice between the oxalate and dimaleate salt forms is a critical early decision. Given the dimaleate salt's established high aqueous solubility (≥147.2 mg/mL in H₂O) , it is often the preferred starting material for simple aqueous-based formulations. The oxalate salt, with its different physicochemical profile, may be selected for alternative formulation strategies, such as lipid-based or co-solvent systems, where its properties offer an advantage [5]. Procurement decisions must therefore align with the specific formulation development plan.

Application
Selection Property
Validation Focus
Acquired resistance model studies
T790M-mutant target engagement
Signaling and viability in isogenic EGFR mutant lines
HER2-dependent cancer model studies
Dual EGFR/HER2 inhibition profile
Pathway blockade in HER2-amplified models
Comparative covalent TKI studies
Irreversible binding vs. mutation-selective profiles
Mechanism and resistance comparison in T790M+ models
Formulation and PK research
Salt form selection (oxalate vs. dimaleate)
Solubility and formulation-dependent exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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